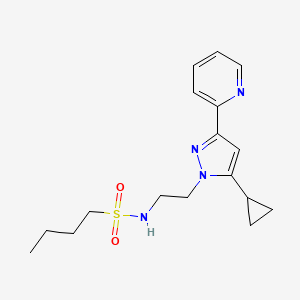

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide" is a nitrogen-containing heterocycle with potential relevance in medicinal chemistry due to its structural features, which include a pyrazole ring, a pyridine moiety, and a sulfonamide group. These structural motifs are commonly found in pharmacologically active compounds and are known to interact with various biological targets .

Synthesis Analysis

The synthesis of nitrogen heterocycles can involve the use of butadienic building blocks derived from nitrothiophenes, as demonstrated in the synthesis of pyrazolines and isoxazolines . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied. For instance, the cross-coupling of bromopyridine with sulfonamides catalyzed by copper(I) iodide and a bidentate ligand has been shown to yield N-(pyridinyl)-substituted sulfonamides . This method could be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related N-[2-(pyridin-2-yl)ethyl]sulfonamide derivatives has been characterized, revealing important conformational details such as torsion angles and hydrogen bonding patterns . These structural analyses provide insight into the potential conformations and intermolecular interactions of the compound , which could influence its biological activity.

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives can vary depending on their substitution patterns. For example, the presence of a cyclopropyl group in the pyrazole ring, as seen in some arylsulfonamide derivatives, can impart distinct chemical properties and influence the compound's interaction with biological targets . The dichotomic behavior observed in the reaction of sulfides and sulfones derived from nitrothiophenes with diazomethane suggests that the compound may also exhibit unique reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of an N-H...N hydrogen bond, as reported in related compounds, suggests that the compound may also form such bonds, which could affect its solubility and stability . The introduction of substituents like the cyclopropyl group can alter the compound's lipophilicity, which is a critical factor in drug design .

科学的研究の応用

Heterocyclic Compound Synthesis

Compounds with sulfonamido moieties have been synthesized for potential applications as antibacterial agents. For instance, novel heterocyclic compounds containing a sulfonamido moiety were developed, showing high activities against various bacterial strains (Azab, Youssef, & El‐Bordany, 2013). This illustrates the role of sulfonamide derivatives in contributing to the development of new antibacterial agents.

Catalysis and Green Chemistry

Sulfonamide compounds have also been utilized in catalysis, showcasing their importance in green chemistry. For example, a study demonstrated the use of Brønsted acidic ionic liquid-catalyzed tandem reaction for the synthesis of pyrano[3,2-c]coumarins under solvent-free conditions, highlighting an efficient approach towards the synthesis of biologically important compounds with lower environmental impact (Mahato, Santra, Chatterjee, Zyryanov, Hajra, & Majee, 2017).

Antimicrobial Evaluation

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties, contributing to the search for novel antimicrobial agents. Research on novel N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives showed varying degrees of antimicrobial activity, indicating the potential of such compounds in antimicrobial applications (Fadda, El-Mekawy, & AbdelAal, 2016).

Applications in Organic Synthesis

Further illustrating the versatility of sulfonamide-related compounds, research has focused on their application in organic synthesis, such as the development of efficient synthesis methods for alpha-alkyl cyclopropanecarbonitrile derivatives from pyrazolines, showcasing the role of these compounds in facilitating organic synthesis processes (García Ruano, Alonso de Diego, Martín, Torrente, & Martín Castro, 2004).

特性

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]butane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2S/c1-2-3-12-24(22,23)19-10-11-21-17(14-7-8-14)13-16(20-21)15-6-4-5-9-18-15/h4-6,9,13-14,19H,2-3,7-8,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHGFHRLLUFAKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NCCN1C(=CC(=N1)C2=CC=CC=N2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B3004976.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B3004977.png)

![N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B3004978.png)

![N-(1-cyanocyclohexyl)-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B3004980.png)

![Ethyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B3004991.png)

![3,9-dimethyl-1,7-bis(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B3004995.png)